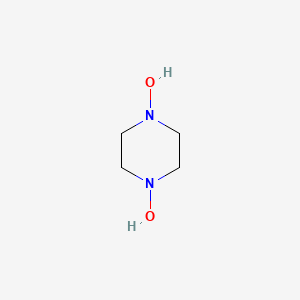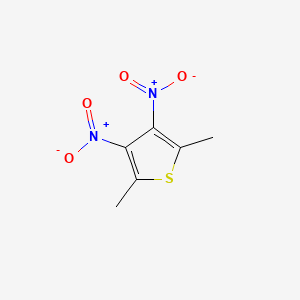
L-Proline, L-prolyl-L-phenylalanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, L-prolyl-L-phenylalanyl- is a dipeptide composed of L-proline and L-phenylalanine. L-proline is a non-essential amino acid that plays a crucial role in the synthesis of collagen, which is vital for the health of skin, bones, tendons, and connective tissues . L-phenylalanine is an essential amino acid that is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine . The combination of these two amino acids in a dipeptide form can have unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-phenylalanyl- typically involves the coupling of L-proline and L-phenylalanine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent racemization of the amino acids.
Industrial Production Methods
Industrial production of L-Proline, L-prolyl-L-phenylalanyl- can involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. This method allows for the rapid assembly of peptides with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, L-prolyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid under oxidative conditions.
Reduction: The peptide bond can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Phenylpyruvic acid and other oxidized derivatives.
Reduction: Corresponding amines and reduced peptides.
Substitution: Substituted peptides with modified side chains.
Applications De Recherche Scientifique
L-Proline, L-prolyl-L-phenylalanyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of L-Proline, L-prolyl-L-phenylalanyl- involves its interaction with various molecular targets and pathways:
Collagen Synthesis: L-proline is a key component of collagen, and its presence in the dipeptide can enhance collagen production and stability.
Neurotransmitter Precursor: L-phenylalanine is a precursor to dopamine, norepinephrine, and epinephrine, and its presence in the dipeptide can influence neurotransmitter levels and activity.
Protein Folding: The dipeptide can act as a chaperone, assisting in the proper folding of proteins and preventing aggregation.
Comparaison Avec Des Composés Similaires
L-Proline, L-prolyl-L-phenylalanyl- can be compared with other similar dipeptides and amino acid derivatives:
L-Proline, L-prolyl-L-valyl-: Another dipeptide with similar properties but different side chain interactions.
L-Proline, L-prolyl-L-tyrosyl-: Contains a hydroxyl group on the phenyl ring, which can influence its reactivity and interactions.
L-Proline, L-prolyl-L-tryptophanyl-: Contains an indole ring, which can affect its binding to proteins and receptors
Propriétés
Numéro CAS |
58705-25-2 |
|---|---|
Formule moléculaire |
C19H25N3O4 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H25N3O4/c23-17(14-8-4-10-20-14)21-15(12-13-6-2-1-3-7-13)18(24)22-11-5-9-16(22)19(25)26/h1-3,6-7,14-16,20H,4-5,8-12H2,(H,21,23)(H,25,26)/t14-,15-,16-/m0/s1 |
Clé InChI |
ZVEQWRWMRFIVSD-JYJNAYRXSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



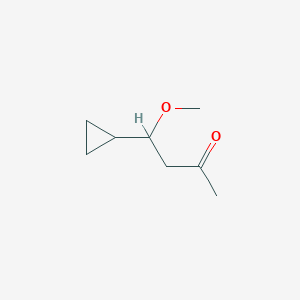

methanone](/img/structure/B14613647.png)

![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
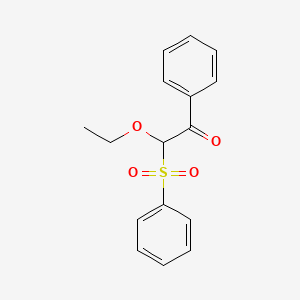
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
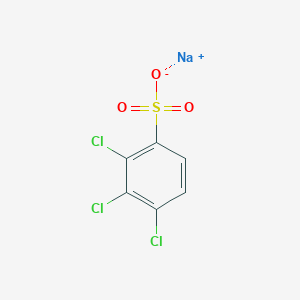
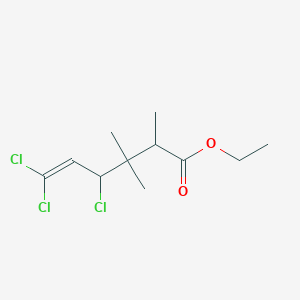
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
